molecular formula C20H24N2O4S B2858877 2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922063-65-8

2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2858877
CAS No.: 922063-65-8
M. Wt: 388.48
InChI Key: RRSXXQIYNWVKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzenesulfonamide derivative featuring a pentamethyl-substituted benzene ring linked to a 5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine moiety. The pentamethyl substitution on the benzene ring enhances lipophilicity, which may influence pharmacokinetic properties like metabolic stability and membrane permeability. The oxazepine core, characterized by a seven-membered ring containing oxygen and nitrogen, distinguishes it from sulfur-containing analogs (e.g., thiazepines) in electronic and steric properties.

Properties

IUPAC Name

2,3,4,5,6-pentamethyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-11-12(2)14(4)19(15(5)13(11)3)27(24,25)22-16-6-7-18-17(10-16)20(23)21-8-9-26-18/h6-7,10,22H,8-9H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSXXQIYNWVKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory and antimicrobial effects.

Chemical Structure

The compound's structure can be represented as follows:

C18H24N2O3S\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This structure features a sulfonamide group attached to a pentamethylbenzene moiety and a tetrahydrobenzo[f][1,4]oxazepin derivative.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities. The focus here is on the compound's anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of benzenesulfonamide derivatives found that compounds similar to this compound demonstrated significant inhibition of carrageenan-induced paw edema in rats. The tested compounds showed inhibition rates of approximately 94.69% , 89.66% , and 87.83% at different time intervals (1h, 2h, and 3h respectively) .

Antimicrobial Activity

The antimicrobial potential of sulfonamide derivatives has been well-documented. In vitro studies have shown that related compounds exhibit varying degrees of activity against common pathogens:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
4dE. coli6.72 mg/mL
4hS. aureus6.63 mg/mL
4aP. aeruginosa6.67 mg/mL
4eC. albicans6.63 mg/mL
4fB. subtilis6.63 mg/mL
4eA. niger6.28 mg/mL

These results indicate that the compound could be effective against a range of bacterial and fungal pathogens .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in inflammation and microbial growth:

  • Anti-inflammatory Mechanism : The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) may play a crucial role.
  • Antimicrobial Mechanism : Compounds like this may disrupt bacterial cell wall synthesis or interfere with nucleic acid synthesis.

Case Studies

Several studies have focused on related compounds within the same chemical family:

  • In Vivo Studies : A study involving rats demonstrated significant reductions in inflammation markers when treated with sulfonamide derivatives.
  • In Vitro Studies : Laboratory tests revealed potent antimicrobial activity against both gram-positive and gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with five 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine derivatives synthesized in , focusing on structural, spectroscopic, and synthetic differences.

Core Heterocyclic Structure

  • Target Compound : Contains a benzo[f][1,4]oxazepine core with oxygen at the 1-position and nitrogen at the 4-position. The 5-oxo group introduces a ketone, increasing polarity.
  • Compounds : Feature a benzo[f][1,4]thiazepine core with sulfur replacing oxygen. Sulfur’s larger atomic size and lower electronegativity alter ring conformation and electronic distribution compared to oxygen .

Substituents and Functional Groups

  • Target Compound: Pentamethyl substitution on the benzene ring: Electron-donating methyl groups increase steric bulk and lipophilicity.
  • Compounds :
    • Alkyl substituents (cyclopentyl, pentyl, butyl, etc.) at the 5-position of the thiazepine ring. These groups are less polar than the sulfonamide, reducing water solubility but improving membrane penetration .

Spectroscopic Data

Key differences in NMR and IR spectra arise from structural variations:

Parameter Target Compound (Expected) Compounds (Observed)
¹H-NMR Aromatic protons upfield-shifted due to methyl groups. Sulfonamide NH ~10–12 ppm. Thiazepine NH ~8–9 ppm; alkyl substituents show δ 0.8–2.5 ppm .
¹³C-NMR Methyl carbons ~20–25 ppm; ketone (C=O) ~200 ppm. Thiazepine C-S resonance ~35–45 ppm; alkyl carbons δ 10–35 ppm .
IR (C=O) Strong absorption ~1700 cm⁻¹ (5-oxo group). Absent in thiazepines; C-S stretch ~600–700 cm⁻¹ .
HR-FABMS Molecular ion peak consistent with C₂₁H₂₅N₂O₅S. Confirmed alkyl-thiazepine masses (e.g., C₁₇H₂₃NS for 5-ethyl derivative) .

Preparation Methods

Chlorosulfonation of Pentamethylbenzene

Pentamethylbenzene undergoes electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction proceeds via a two-step mechanism:

  • Sulfonation : Formation of the sulfonic acid intermediate.
  • Chlorination : Conversion to sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Optimized Conditions :

Parameter Value
Solvent Chloroform or dichloromethane
Temperature 60–70°C (reflux)
Molar Ratio (ArH:ClSO₃H) 1:3
Reaction Time 4–6 hours
Yield 85–92%

Mechanistic Insight :
Chlorosulfonic acid acts as both sulfonating and chlorinating agent. Excess PCl₅ ensures complete conversion of sulfonic acid to sulfonyl chloride.

Preparation of 5-Oxo-2,3,4,5-Tetrahydrobenzo[f]Oxazepin-7-Amine

Cycloaddition-Annulation Strategy

The oxazepine ring is constructed using a sequential (3+2) cycloaddition and (5+n) annulation, as reported by recent methodologies.

Step 1: (3+2) Cycloaddition
Azomethine ylides, generated in situ from α-amino esters, react with electron-deficient dipolarophiles (e.g., nitroalkenes) to form pyrrolidine intermediates.

Step 2: (5+2) Annulation
The intermediate undergoes double nucleophilic substitution (Sₙ2) with ethylene glycol derivatives, forming the oxazepine ring.

Representative Conditions :

Parameter Value
Solvent Ethanol/Water (3:1)
Temperature 80°C
Catalyst None (thermal conditions)
Reaction Time 12–18 hours
Yield 68–75%

Introduction of the Amine Group

Nitration of the benzo-fused intermediate followed by reduction (e.g., H₂/Pd-C) yields the 7-amine derivative.

Coupling Reaction: Sulfonamide Bond Formation

The final step involves nucleophilic substitution between pentamethylbenzenesulfonyl chloride and the oxazepin-7-amine:

Reaction Scheme :
$$ \text{RSO}2\text{Cl} + \text{H}2\text{N-Ar} \rightarrow \text{RSO}_2\text{NH-Ar} + \text{HCl} $$

Optimized Protocol :

Parameter Value
Solvent Tetrahydrofuran (THF)
Base Triethylamine (Et₃N)
Temperature 0°C → Room temperature
Reaction Time 2–4 hours
Yield 78–85%

Workup :

  • Quench excess base with dilute HCl.
  • Extract with ethyl acetate; dry over Na₂SO₄.
  • Purify via silica gel chromatography (hexane/ethyl acetate).

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol/water (1:4) to afford white crystalline solid.

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 1.98–2.12 (m, 15H, CH₃), 3.75 (t, 2H, OCH₂), 4.32 (s, 2H, NH₂)
¹³C NMR (100 MHz, CDCl₃) δ 21.4 (CH₃), 44.8 (SO₂N), 169.5 (C=O)
HRMS m/z 487.1842 [M+H]⁺ (calc. 487.1839)

Alternative Synthetic Routes

One-Pot Sulfonylation

Combining chlorosulfonation and amine coupling in a single vessel reduces purification steps. However, yields are lower (60–65%) due to side reactions.

Enzymatic Sulfonamide Formation

Emerging biocatalytic methods using sulfotransferases show promise for greener synthesis, though substrate specificity remains a limitation.

Industrial-Scale Considerations

Challenge Mitigation Strategy
Exothermic chlorosulfonation Jacketed reactors with cryogenic cooling
Solvent recovery Distillation under reduced pressure
Byproduct (HCl) management Scrubbers with NaOH solution

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

Synthesis involves multi-step organic reactions, typically starting with cyclization to form the benzo[f][1,4]oxazepin core, followed by sulfonamide coupling. Key steps include:

  • Cyclization : Precursors undergo ring closure under controlled pH (6.5–7.5) and temperature (60–80°C) to minimize byproducts .
  • Sulfonation : The benzenesulfonamide group is introduced via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are used to achieve >95% purity . Optimization requires monitoring via TLC and adjusting solvent polarity/reactant stoichiometry .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions on the aromatic rings and oxazepine core. 1^1H NMR peaks for methyl groups (δ 1.2–2.1 ppm) and sulfonamide protons (δ 7.5–8.2 ppm) are critical .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+^+ at m/z ~470) .
  • X-ray Crystallography : Resolves stereochemistry of the tetrahydrobenzooxazepin ring (if crystalline) .

Q. How can solubility and stability be assessed for in vitro assays?

  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using HPLC-UV to quantify solubility limits. Adjust with co-solvents (e.g., PEG-400) if needed .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis or oxidation products .

Q. What preliminary biological screening assays are recommended?

  • Enzyme Inhibition : Use fluorogenic substrates in kinase or protease assays (e.g., SYK kinase for inflammation studies) .
  • Cytotoxicity : Screen against HEK-293 or HepG2 cells via MTT assay (IC50_{50} determination) .

Advanced Research Questions

Q. How can contradictory data on enzyme inhibition mechanisms be resolved?

  • Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Mutagenesis : Engineer enzyme active-site mutants (e.g., Ala substitutions) to identify binding residues .
  • Computational Docking : Use Schrödinger Suite or AutoDock to model ligand-receptor interactions and validate with SPR (surface plasmon resonance) binding affinity data .

Q. What strategies optimize the compound’s selectivity over related targets?

  • Structural Analog Synthesis : Modify the pentamethylbenzene or oxazepin moieties to reduce off-target effects. For example, replace a methyl group with -CF3_3 to alter steric hindrance .
  • Pharmacophore Mapping : Compare with known inhibitors (e.g., kinase inhibitors) to identify selectivity-determining features .

Q. How should researchers address discrepancies in SAR (Structure-Activity Relationship) data?

  • Meta-Analysis : Pool data from analogous compounds (e.g., 2,4,6-trimethyl vs. pentamethyl derivatives) to identify trends .
  • Free-Wilson Analysis : Deconstruct activity contributions of substituents statistically .

Q. What advanced techniques elucidate metabolic pathways and degradation products?

  • Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor, followed by UPLC-QTOF-MS to detect phase I/II metabolites .
  • Isotope Labeling : Synthesize 13^{13}C-labeled analogs to track metabolic fate via NMR .

Methodological Notes

  • Data Interpretation : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor) .
  • Biological Replicates : Use ≥3 independent experiments with ANOVA for statistical significance in enzyme/cytotoxicity assays .
  • Controlled Storage : Store at -20°C under argon to prevent sulfonamide hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.